[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

Catalog No.
S12567307
CAS No.
M.F
C31H41N9O7
M. Wt
651.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

Product Name

[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C31H41N9O7

Molecular Weight

651.7 g/mol

InChI

InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35)

InChI Key

PCHDRPGPBONCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN

[Trp3, Arg5]-Ghrelin (1-5) is a pentapeptide derived from the ghrelin hormone, specifically consisting of the amino acid sequence GSWFR. This compound is notable for its modification at positions three and five, where tryptophan and arginine replace the standard residues found in the native ghrelin structure. Ghrelin itself is a peptide hormone predominantly produced in the stomach and is known to stimulate appetite and growth hormone secretion.

The structural modifications in [Trp3, Arg5]-ghrelin enhance its receptor binding affinity and biological activity compared to its unmodified counterparts. The compound has been shown to interact with the growth hormone secretagogue receptor, which plays a critical role in regulating energy balance and metabolism .

The primary chemical reaction involving [Trp3, Arg5]-ghrelin (1-5) is its interaction with the growth hormone secretagogue receptor. This interaction can be characterized by measuring the compound's affinity through its inhibitory concentration (IC50), which has been reported to be approximately 10 µM. The binding of this pentapeptide to its receptor triggers a cascade of intracellular signaling pathways that lead to increased growth hormone release and enhanced food intake .

[Trp3, Arg5]-ghrelin (1-5) exhibits significant biological activity, particularly in stimulating growth hormone secretion and appetite. Studies have demonstrated that this modified ghrelin analog effectively promotes food intake in animal models, suggesting its potential role in weight regulation and metabolic processes. The compound's ability to activate the growth hormone secretagogue receptor indicates its importance in endocrine signaling pathways related to energy homeostasis .

The synthesis of [Trp3, Arg5]-ghrelin (1-5) can be achieved through several methods, including:

  • Solid-phase peptide synthesis (SPPS): This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of specific amino acids at designated positions.
  • Liquid-phase synthesis: Involves synthesizing peptides in solution, which can sometimes yield higher purity but may require more complex purification steps.

Both methods typically utilize protecting groups to prevent unwanted reactions during synthesis and may involve high-performance liquid chromatography for purification of the final product .

The applications of [Trp3, Arg5]-ghrelin (1-5) are primarily found in research related to endocrinology and metabolism. Potential applications include:

  • Appetite Regulation: Investigating its role in appetite stimulation could provide insights into obesity treatments.
  • Growth Hormone Disorders: Understanding how this compound influences growth hormone secretion may contribute to therapies for growth deficiencies.
  • Pharmaceutical Development: As a model for designing new ghrelin analogs with improved efficacy or specificity for clinical use.

Research continues to explore these avenues, emphasizing the compound's relevance in metabolic studies .

Interaction studies have focused on how [Trp3, Arg5]-ghrelin (1-5) binds to growth hormone secretagogue receptors. These studies typically involve:

  • Binding assays: To determine affinity and specificity for receptors.
  • Functional assays: To assess biological responses such as hormone secretion or changes in food intake.

Such studies have confirmed that this pentapeptide retains significant biological activity compared to native ghrelin, making it a valuable tool for understanding receptor dynamics and signaling pathways involved in metabolism .

Several compounds share structural similarities with [Trp3, Arg5]-ghrelin (1-5), including:

Compound NameDescriptionKey Differences
GhrelinNative form of the hormone stimulating appetiteLacks modifications at positions 3 and 5
Des-acyl ghrelinA form of ghrelin without an acyl modificationGenerally has lower biological activity
[Arg3]-ghrelinModified version with arginine at position 3Different amino acid substitution
[Dpr3]-ghrelinContains diaminopropionic acid instead of serineAlters binding properties

Uniqueness: The specific substitutions of tryptophan at position 3 and arginine at position 5 confer unique receptor binding characteristics that enhance its biological activity compared to other ghrelin analogs. This specificity may lead to distinct physiological effects not observed with other similar compounds .

XLogP3

-4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

10

Exact Mass

651.31289468 g/mol

Monoisotopic Mass

651.31289468 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-09

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